

BP Fluor 405 Cadaverine basic properties and characteristics

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Compound of Interest

Compound Name: *BP Fluor 405 Cadaverine*

Cat. No.: *B15598660*

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BP Fluor 405 Cadaverine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, characteristics, and applications of **BP Fluor 405 Cadaverine**. This blue-fluorescent dye is a valuable tool for a range of biomedical research applications, from protein labeling to cellular imaging.

Core Properties and Characteristics

BP Fluor 405 Cadaverine is a carbonyl-reactive building block that enables the fluorescent labeling of molecules containing carboxylic acid groups. It is a water-soluble dye, making it suitable for use in aqueous biological buffers.^{[1][2]} Its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable signal in a variety of experimental conditions.^[3]

The spectral properties of **BP Fluor 405 Cadaverine** are well-suited for modern fluorescence microscopy and flow cytometry. Its excitation maximum is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.^{[1][2]} It is spectrally similar to other common blue-fluorescent dyes such as Alexa Fluor® 405 and DyLight® 405.

Physicochemical and Spectroscopic Data

Property	Value	Reference
Chemical Formula	C23H21N2O11S3	[1][2]
Molecular Weight	597.6 g/mol	[1][2]
CAS Number	757156-70-0	[1][2]
Excitation Maximum	399 nm	[1][2]
Emission Maximum	422 nm	[1][2]
Extinction Coefficient	29,000 cm ⁻¹ M ⁻¹	[1][2]
Solubility	Water, DMSO, DMF	[1][2]
Storage Conditions	-20°C	[1][2]

Key Applications and Experimental Protocols

BP Fluor 405 Cadaverine has two primary applications: the fluorescent labeling of molecules containing carboxylic acids and the fixation and labeling of cells.

Fluorescent Labeling of Carboxylic Acids

BP Fluor 405 Cadaverine is used to fluorescently label proteins, peptides, and other molecules that contain carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus). This reaction is mediated by a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which activates the carboxyl group to form a reactive intermediate that then couples with the primary amine of the cadaverine dye, forming a stable amide bond.[4][5]

This protocol provides a general guideline for labeling a protein with **BP Fluor 405 Cadaverine**. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

- Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.5-6.0)

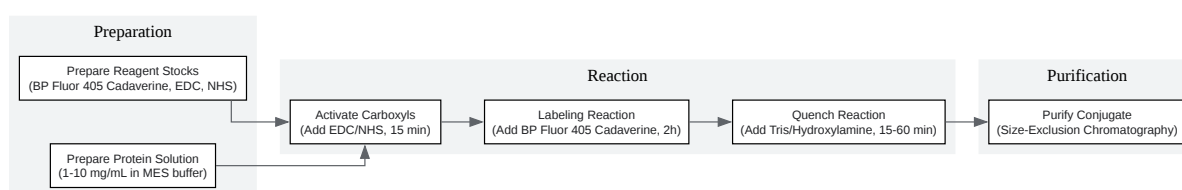
- **BP Fluor 405 Cadaverine**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)
- Reaction buffer (e.g., 50 mM MES, pH 6.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of extraneous amines and carboxyls.
- Prepare Reagent Stock Solutions:
 - Dissolve **BP Fluor 405 Cadaverine** in DMSO or DMF to a concentration of 10 mg/mL.
 - Prepare a 10 mg/mL solution of EDC in reaction buffer immediately before use.
 - (Optional) Prepare a 10 mg/mL solution of NHS or Sulfo-NHS in reaction buffer.
- Activate Carboxyl Groups:
 - Add EDC solution to the protein solution. A 2-10 fold molar excess of EDC over the protein is a good starting point.
 - (Optional) Add NHS or Sulfo-NHS solution at a similar molar excess to EDC.
 - Incubate for 15 minutes at room temperature to activate the carboxyl groups.
- Labeling Reaction:
 - Add the **BP Fluor 405 Cadaverine** solution to the activated protein solution. A 10-20 fold molar excess of the dye over the protein is recommended.

- Incubate for 2 hours at room temperature, protected from light.
- Quench Reaction: Add the quenching solution to stop the reaction and incubate for 15-60 minutes.
- Purification: Remove excess dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.



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Fig. 1: Workflow for labeling proteins with **BP Fluor 405 Cadaverine**.

Cell Fixation and Labeling

BP Fluor 405 Cadaverine can be used for the simultaneous fixation and fluorescent labeling of cells. This is achieved by using an aldehyde-based fixative, such as formaldehyde or glutaraldehyde.[1][2] These fixatives crosslink intracellular proteins, preserving cellular morphology. The primary amine of **BP Fluor 405 Cadaverine** can react with the aldehyde groups of the fixative that are bound to cellular components, resulting in the covalent attachment of the fluorescent dye to the fixed structures.

This protocol provides a general method for fixing and labeling cells in culture.

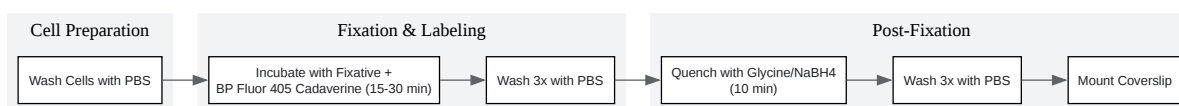
Materials:

- Cultured cells on coverslips
- Phosphate-buffered saline (PBS)

- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- **BP Fluor 405 Cadaverine** solution (0.1-1 mM in PBS)
- Quenching solution (e.g., 0.1 M glycine or sodium borohydride in PBS)
- Mounting medium

Procedure:

- Wash Cells: Gently wash the cells with PBS to remove culture medium.
- Fixation and Labeling:
 - Prepare a fresh solution of the fixative containing **BP Fluor 405 Cadaverine**.
 - Incubate the cells in this solution for 15-30 minutes at room temperature.
- Wash: Wash the cells three times with PBS to remove excess fixative and dye.
- Quench: Incubate the cells in the quenching solution for 10 minutes to reduce autofluorescence from unreacted aldehyde groups.
- Final Wash: Wash the cells three times with PBS.
- Mount: Mount the coverslips onto microscope slides using an appropriate mounting medium.

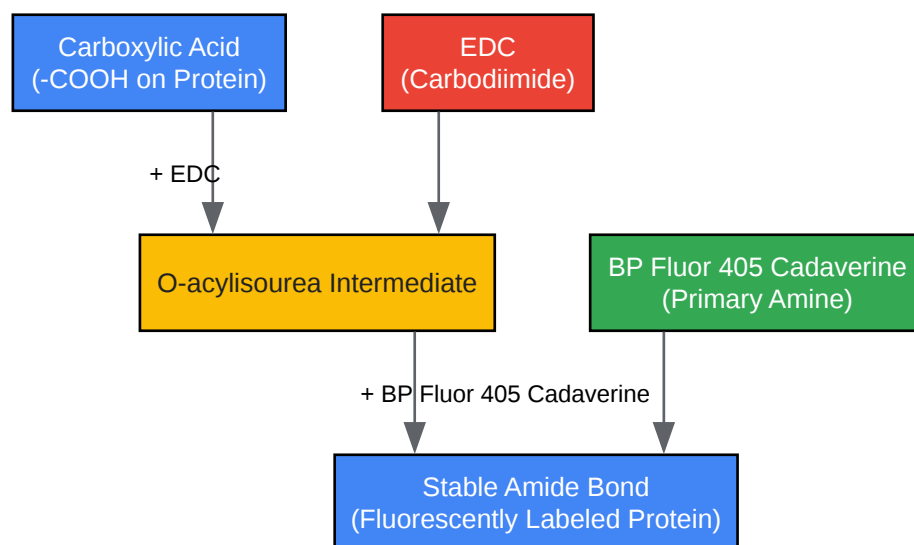


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Fig. 2: Workflow for cell fixation and labeling with **BP Fluor 405 Cadaverine**.

Signaling Pathways and Logical Relationships

The primary utility of **BP Fluor 405 Cadaverine** lies in its chemical reactivity, which allows for the covalent labeling of target molecules. The logical relationship for its application in protein labeling is a two-step process involving the activation of a carboxyl group followed by nucleophilic attack by the amine of the cadaverine.



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Fig. 3: Reaction mechanism for labeling carboxylic acids.

Conclusion

BP Fluor 405 Cadaverine is a versatile and robust fluorescent probe for the labeling of carboxylic acids and for use in cell fixation protocols. Its favorable spectral properties and water solubility make it a valuable tool for a wide range of applications in cell biology, biochemistry, and drug development. The provided protocols offer a starting point for the successful implementation of this dye in your research endeavors.

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